Δ2-Cefuroxime Methyl Ester
CAS No.:
Cat. No.: VC0200721
Molecular Formula: C₁₇H₁₈N₄O₈S
Molecular Weight: 438.41
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₇H₁₈N₄O₈S |
---|---|
Molecular Weight | 438.41 |
Introduction
Chemical Structure and Properties
Δ2-Cefuroxime Axetil is a 1-acetyloxyethyl ester of cefuroxime, differing from its Δ3 isomer in the configuration of the double bond within the cephalosporin nucleus. Its molecular formula is C₂₀H₂₂N₄O₁₀S, with a molecular weight of 510.474 g/mol and a density of 1.6 ± 0.1 g/cm³ . Key structural features include a 7-aminocephalosporanic acid core, a (2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl side chain, and an axetil ester group at the C-3 position .
Property | Value | Source |
---|---|---|
Molecular Weight | 510.474 g/mol | |
Density | 1.6 ± 0.1 g/cm³ | |
Molecular Formula | C₂₀H₂₂N₄O₁₀S | |
Exact Mass | 510.105652 | |
LogP (Partition Coefficient) | 2.10 |
The Δ2 isomer is less thermodynamically stable than the Δ3 form, with notable differences in solubility and reactivity . Its UV-Vis spectrum shows a λ<sub>max</sub> of 273 nm in water, distinct from the Δ3 isomer .
Synthesis and Isomerization Challenges
Δ2-Cefuroxime Axetil primarily forms as a byproduct during the synthesis of cefuroxime axetil. This isomerization occurs via a Δ3→Δ2 rearrangement, influenced by reaction conditions such as pH, temperature, and catalysts .
Key Synthetic Pathways
-
Esterification of Cefuroxime Acid:
Cefuroxime acid reacts with 1-acetyloxyethyl bromide in polar aprotic solvents (e.g., dimethylacetamide) in the presence of bases like potassium carbonate. Isomerization is minimized by using tetrabutylammonium hydrogen sulfate (TBA·HSO₄) as a catalyst, which reduces Δ2 formation to <1% when molar ratios of TBA·HSO₄ to cefuroxime sodium exceed 0.35 . -
Control of Isomerization:
Catalyst | Δ2 Isomerization (%) | Conditions | Source |
---|---|---|---|
TBA·HSO₄ | <1% | Molar ratio ≥0.35 | |
TBA·I⁻ | 8–12% | Standard alkylation | |
None (K₂CO₃) | ~8% | Traditional synthesis |
Stability and Bioavailability
The Δ2 isomer exhibits reduced stability compared to the Δ3 form, particularly in biological matrices.
Degradation in Intestinal Fluid
Parameter | Δ3-Ester | Δ2-Ester |
---|---|---|
Half-life (t<sub>1/2</sub>) | 0.37 h | 0.93 h |
Degradation Pathway | Δ3 → Cefuroxime | Δ2 → Cefuroxime |
This selectivity ensures that Δ2 isomers, even if present, are hydrolyzed to the same active form, minimizing pharmacological impact .
Thermal and Photolytic Stability
Δ2-Cefuroxime Axetil decomposes under prolonged heating or UV exposure, forming degradation products such as cefuroxime acid and acetylated byproducts . Amorphous formulations of cefuroxime axetil (a mixture of Δ3 and Δ2 isomers) show improved solubility but require stabilization to prevent crystallization .
Analytical Characterization
Robust analytical methods are essential to quantify Δ2 isomers and ensure drug purity.
Key Techniques
-
HPLC:
-
NMR Spectroscopy:
Technique | Application | Resolution | Source |
---|---|---|---|
HPLC | Quantification of Δ2 isomer | Δ3 vs. Δ2 | |
<sup>1</sup>H NMR | Structural elucidation | High | |
FT-IR | Functional group identification | Moderate |
Pharmaceutical Implications
Control of Δ2 isomer content is critical for ensuring drug efficacy and regulatory compliance.
Strategies to Minimize Δ2 Formation
-
Process Optimization:
-
Purification:
Regulatory Considerations
Δ2-Cefuroxime Axetil is classified as a process-related impurity under ICH guidelines. Acceptable limits are typically set at ≤1% to ensure batch-to-batch consistency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume